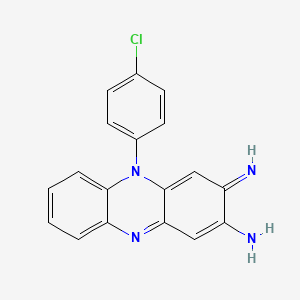

![molecular formula C₅H₁₁Na₂O₇P B1144722 sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate CAS No. 102916-66-5](/img/structure/B1144722.png)

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate" is of interest due to its unique chemical structure and properties. It's part of a broader category of compounds that involve sodium, hydrogen phosphate, and an organic moiety, which are significant in various chemical and biological processes.

Synthesis Analysis

The synthesis of related sodium phosphate compounds often involves reactions between sodium salts and phosphate or hydrogen phosphate derivatives. For instance, the synthesis of Sodium 3-chloro-2-hydroxy propanephosphate from epichlorohydrin and sodium dihydrogen phosphate under optimized conditions demonstrates the methodology that could be applicable to the synthesis of similar compounds (Chen Zheng-guo, 2011).

Molecular Structure Analysis

Molecular structure analysis of sodium phosphate compounds reveals complex arrangements and bonding. Studies on compounds like sodium molybdenum(v) hydroxymonophosphate provide insights into the crystalline structures that such compounds can adopt, which is crucial for understanding their chemical behavior (A. Leclaire et al., 1998).

Chemical Reactions and Properties

The chemical reactions and properties of sodium phosphate compounds are diverse. The reactivity and interaction with other chemical entities can be influenced by the molecular structure. For example, hydrothermal synthesis methods have been employed to create compounds with unique coordination units and polyhedral sheets, indicating the potential for varied chemical reactivity (S. Mao et al., 2000).

Physical Properties Analysis

Physical properties such as crystallinity, phase transitions, and solubility are important for the application and study of these compounds. Hydrogen bonding and the crystalline state of sodium dihydrogen phosphate dihydrate have been extensively studied to elucidate such properties (H. Bartl et al., 1976).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other compounds, are critical for understanding the role of sodium phosphate compounds in chemical reactions. Research on the synthesis and structure of specific sodium phosphate compounds sheds light on their reactivity and interaction with different chemical groups (D. Minh et al., 2015).

Wissenschaftliche Forschungsanwendungen

Salt in Food Processing

Sodium chloride (NaCl), a closely related compound, plays a critical role in the food industry due to its preservative, antimicrobial, and flavor-enhancing properties. Research highlights the trend towards reducing sodium chloride in food products due to health concerns, exploring substitutes like potassium chloride (KCl) or phosphates, which may include compounds similar to the one (Albarracín et al., 2011).

Colorectal Cleansing

Oral sodium phosphate solutions, although not directly the compound , demonstrate the medical application of sodium phosphates for colorectal cleansing before medical procedures. This reflects the broader utility of sodium phosphate compounds in healthcare beyond their typical applications (Curran & Plosker, 2004).

Hydrogen Storage Material

Investigations into sodium boron oxide species, including sodium borohydride, underscore the potential of sodium-based compounds in hydrogen storage, a critical area for developing clean energy technologies. While not the exact compound, this research area illustrates the significance of sodium phosphates in energy storage and generation (Calabretta & Davis, 2007).

Nuclear Waste Immobilization

Sodium zirconium phosphate (NZP) structures are explored for nuclear waste immobilization, indicating the relevance of sodium phosphate compounds in handling and storing hazardous materials safely. This application demonstrates the compound's potential in environmental protection and waste management strategies (Scheetz et al., 1994).

Electrolytes for Sodium-ion Batteries

Research into electrolytes for sodium-ion batteries highlights the role of sodium-based compounds in advancing battery technologies. This area underscores the potential of sodium phosphates in energy storage solutions, pivotal for the future of renewable energy and electric vehicles (Vignarooban et al., 2016).

Safety And Hazards

Specific safety and hazard information for sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate is not readily available in the literature. However, similar compounds like disodium hydrogen phosphate are not classified as hazardous substances or mixtures6.

Zukünftige Richtungen

The future directions of research involving sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate are not explicitly mentioned in the literature. However, given its unique properties and applications in diverse scientific research, it is likely to continue being a subject of interest in various fields1.

Eigenschaften

IUPAC Name |

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/q;+1/p-1/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGCHMBMAJPEIE-UYXJWNHNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.